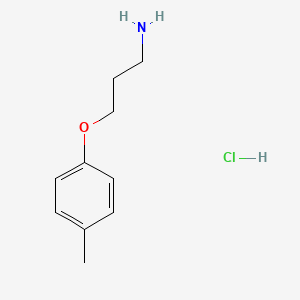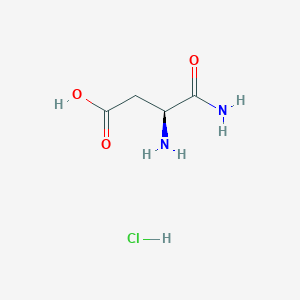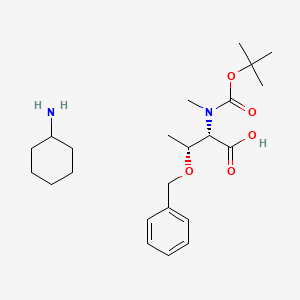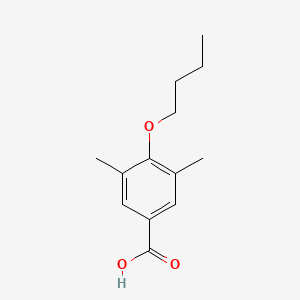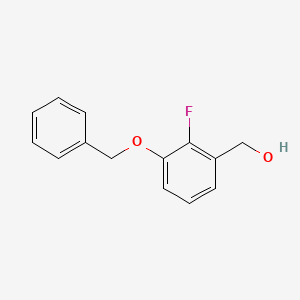
N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-alpha-Methyl-L-threonine hydrochloride, also known as Me-L-Thr-OH.HCl, is a derivative of the amino acid L-threonine . It is a white powder with a molecular weight of 169.61 . It plays an important role in investigations on prevention or therapy of Alzheimer’s disease .
Molecular Structure Analysis
The empirical formula of N-alpha-Methyl-L-threonine hydrochloride is C5H11NO3.HCl . The molecular weight is 169.61 . The structure includes a hydroxyl group, making it a hydrophilic molecule .Physical And Chemical Properties Analysis
N-alpha-Methyl-L-threonine hydrochloride is a white powder . It has an optical activity of [α]/D -24.0±1.0°, c = 1 in 1 M HCl . The composition includes carbon (44.2-46.0%) and nitrogen (10.3-10.8%) .科学研究应用
Me-L-Thr-OH.HCl has been used in a variety of research applications. It has been used to study the activity of enzymes, such as serine proteases, cysteine proteases, and aminopeptidases. It has also been used to study protein folding and signal transduction pathways. In addition, Me-L-Thr-OH.HCl has been used to study the structure and function of membrane proteins, as well as to investigate the role of protein-protein interactions in cell signaling.
作用机制
Target of Action
N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl) is a derivative of the amino acid threonine
Mode of Action
The exact mode of action of Me-L-Thr-OHIt’s known that n-methyl amino acids play an important role in investigations on prevention or therapy of alzheimer’s disease . They inhibit β-amyloid (40) fibrillogenesis and disassembly of β-amyloid (40) fibrils .
Biochemical Pathways
The specific biochemical pathways affected by Me-L-Thr-OHThreonine aldolases, which catalyze the formation or cleavage of carbon–carbon bonds, have been associated with the synthesis of β-hydroxy-α-amino acids . This suggests that Me-L-Thr-OH.HCl could potentially influence these pathways.
Result of Action
The molecular and cellular effects of Me-L-Thr-OHGiven its potential role in the prevention or therapy of alzheimer’s disease , it may have neuroprotective effects.
实验室实验的优点和局限性
Me-L-Thr-OH.HCl has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to store and handle. It is also relatively stable, meaning it can be stored for long periods of time without losing its activity. Additionally, it is relatively inexpensive, making it a cost-effective choice for laboratory experiments.
However, there are also some limitations to the use of Me-L-Thr-OH.HCl in laboratory experiments. It can only be used to study the activity of enzymes, proteins, and signal transduction pathways, and cannot be used to study other biological processes. Additionally, it can only be used to study the activity of a limited number of enzymes and proteins, and its effects on the activity of other enzymes and proteins are not well understood.
未来方向
There are a number of potential future directions for research on Me-L-Thr-OH.HCl. One area of research is to further investigate its effects on other enzymes and proteins, as well as its effects on other biological processes. Additionally, further research could be conducted to investigate the potential therapeutic applications of Me-L-Thr-OH.HCl, such as its use as an anti-inflammatory or anti-apoptotic agent. Further research could also be conducted to investigate the potential uses of Me-L-Thr-OH.HCl as a tool for studying signal transduction pathways and other aspects of cell biology. Finally, further research could be conducted to investigate the potential toxicity of Me-L-Thr-OH.HCl, as well as its potential interactions with other drugs and biological compounds.
合成方法
Me-L-Thr-OH.HCl can be synthesized by a variety of methods. The most common method is by the condensation of the amino acid L-threonine with formaldehyde and hydrochloric acid. This reaction produces a mixture of N-alpha-methyl-L-threonine and N-alpha-methyl-L-threonine hydrochloride, which can then be separated by chromatography.
安全和危害
The safety data sheet for a similar compound, L-Threonine methyl ester hydrochloride, suggests that in case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention. In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .
生化分析
Biochemical Properties
N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl) interacts with various enzymes, proteins, and other biomolecules. It is involved in the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks
Cellular Effects
The effects of N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl) on cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl) involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl) is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels
属性
IUPAC Name |
(2S,3R)-3-hydroxy-2-(methylamino)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6-2)5(8)9;/h3-4,6-7H,1-2H3,(H,8,9);1H/t3-,4+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKHRQZXUDAOKR-HJXLNUONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



